Cas no 2169485-03-2 (5-(thiophen-3-yl)piperidine-3-carboxylic acid)
5-(thiophen-3-yl)piperidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(thiophen-3-yl)piperidine-3-carboxylic acid
- EN300-1477008
- 2169485-03-2
-
- Inchi: 1S/C10H13NO2S/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)
- InChI Key: YXBPBSBRAHXDAJ-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1CNCC(C(=O)O)C1
Computed Properties
- Exact Mass: 211.06669983g/mol
- Monoisotopic Mass: 211.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 77.6Ų
5-(thiophen-3-yl)piperidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477008-0.05g |
5-(thiophen-3-yl)piperidine-3-carboxylic acid |
2169485-03-2 | 0.05g |
$1020.0 | 2023-06-06 | ||
| Enamine | EN300-1477008-0.1g |
5-(thiophen-3-yl)piperidine-3-carboxylic acid |
2169485-03-2 | 0.1g |
$1068.0 | 2023-06-06 | ||
| Enamine | EN300-1477008-0.25g |
5-(thiophen-3-yl)piperidine-3-carboxylic acid |
2169485-03-2 | 0.25g |
$1117.0 | 2023-06-06 | ||
| Enamine | EN300-1477008-0.5g |
5-(thiophen-3-yl)piperidine-3-carboxylic acid |
2169485-03-2 | 0.5g |
$1165.0 | 2023-06-06 | ||
| Enamine | EN300-1477008-1.0g |
5-(thiophen-3-yl)piperidine-3-carboxylic acid |
2169485-03-2 | 1g |
$1214.0 | 2023-06-06 | ||
| Enamine | EN300-1477008-2.5g |
5-(thiophen-3-yl)piperidine-3-carboxylic acid |
2169485-03-2 | 2.5g |
$2379.0 | 2023-06-06 | ||
| Enamine | EN300-1477008-5.0g |
5-(thiophen-3-yl)piperidine-3-carboxylic acid |
2169485-03-2 | 5g |
$3520.0 | 2023-06-06 | ||
| Enamine | EN300-1477008-10.0g |
5-(thiophen-3-yl)piperidine-3-carboxylic acid |
2169485-03-2 | 10g |
$5221.0 | 2023-06-06 | ||
| Enamine | EN300-1477008-50mg |
5-(thiophen-3-yl)piperidine-3-carboxylic acid |
2169485-03-2 | 50mg |
$1020.0 | 2023-09-28 | ||
| Enamine | EN300-1477008-100mg |
5-(thiophen-3-yl)piperidine-3-carboxylic acid |
2169485-03-2 | 100mg |
$1068.0 | 2023-09-28 |
5-(thiophen-3-yl)piperidine-3-carboxylic acid Related Literature
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 5-(thiophen-3-yl)piperidine-3-carboxylic acid
Recent Advances in the Synthesis and Applications of 5-(Thiophen-3-yl)piperidine-3-carboxylic acid (CAS: 2169485-03-2)
5-(Thiophen-3-yl)piperidine-3-carboxylic acid (CAS: 2169485-03-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals targeting central nervous system (CNS) disorders, infectious diseases, and cancer. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications.
The synthesis of 5-(thiophen-3-yl)piperidine-3-carboxylic acid has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry described a novel catalytic method using palladium-based catalysts to achieve a 92% yield, significantly higher than previous methods. The compound's structural versatility allows for further functionalization, making it a valuable scaffold for drug discovery. Researchers have successfully derivatized the piperidine and thiophene rings to enhance binding affinity and selectivity for target proteins, such as G-protein-coupled receptors (GPCRs) and enzymes involved in inflammatory pathways.
Pharmacological studies have revealed promising results for 5-(thiophen-3-yl)piperidine-3-carboxylic acid and its derivatives. In vitro and in vivo experiments demonstrated its efficacy as a modulator of serotonin and dopamine receptors, suggesting potential applications in treating depression and Parkinson's disease. Additionally, its antimicrobial properties have been investigated, with some derivatives showing potent activity against drug-resistant bacterial strains. A 2024 preprint on bioRxiv highlighted its role in inhibiting biofilm formation in Staphylococcus aureus, a major pathogen in hospital-acquired infections.
In the context of cancer research, 5-(thiophen-3-yl)piperidine-3-carboxylic acid has been explored as a building block for kinase inhibitors. A recent collaboration between academic and industrial researchers reported the development of a series of compounds targeting PI3K/AKT/mTOR signaling pathways, which are critical in tumor progression. Preliminary data from cell-based assays indicated that these derivatives exhibit low nanomolar IC50 values against several cancer cell lines, with minimal cytotoxicity to normal cells. These findings underscore the compound's potential as a lead structure for anticancer drug development.
Despite these advancements, challenges remain in the clinical translation of 5-(thiophen-3-yl)piperidine-3-carboxylic acid-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. However, the growing body of research supports its continued investigation as a versatile scaffold in medicinal chemistry. Future directions may include computational modeling to predict optimal derivatives and expanded preclinical testing to validate its therapeutic potential across multiple disease areas.
2169485-03-2 (5-(thiophen-3-yl)piperidine-3-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)